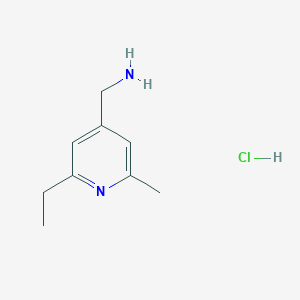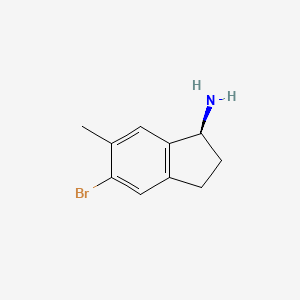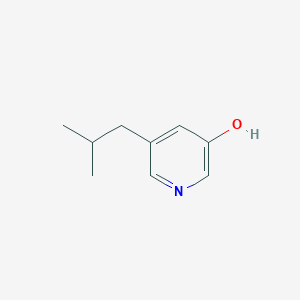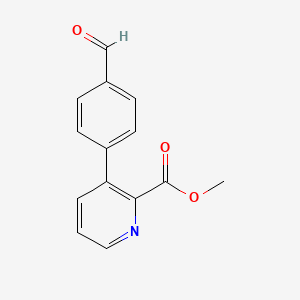
6-(Cyclobutylmethoxy)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclobutylmethoxy)nicotinaldehyde is an organic compound with the molecular formula C12H15NO2 It is a derivative of nicotinaldehyde, where a cyclobutylmethoxy group is attached to the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)nicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Protection of Aldehyde Group: The aldehyde group is protected using a suitable protecting group.
Ortho-Lithiation: The protected aldehyde undergoes ortho-lithiation using n-butyllithium (n-BuLi).
Formation of Cuprate: The lithiated intermediate is then treated with copper(I) cyanide (CuCN) to form the corresponding cuprate.
Alkylation: The cuprate intermediate is alkylated with cyclobutylmethyl bromide to introduce the cyclobutylmethoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclobutylmethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(Cyclobutylmethoxy)nicotinic acid.
Reduction: 6-(Cyclobutylmethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Cyclobutylmethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including interactions with nicotinic acetylcholine receptors.
Wirkmechanismus
The mechanism of action of 6-(Cyclobutylmethoxy)nicotinaldehyde is not fully understood. it is believed to interact with molecular targets such as nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The compound may modulate the activity of these receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carbaldehyde (Nicotinaldehyde): A simpler analog without the cyclobutylmethoxy group.
Pyridine-2-carboxaldehyde: An isomer with the aldehyde group at the second position.
Pyridine-4-carboxaldehyde: An isomer with the aldehyde group at the fourth position.
Uniqueness
6-(Cyclobutylmethoxy)nicotinaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6-(cyclobutylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-4-5-11(12-6-10)14-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
InChI-Schlüssel |
LTIUXKGLBABVCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)COC2=NC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)


![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)

![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)
![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)

